Product packaging for Dicetyl malonate(Cat. No.:CAS No. 4219-54-9)

Dicetyl malonate

Cat. No.: B8760291
CAS No.: 4219-54-9
M. Wt: 552.9 g/mol
InChI Key: DLQPKVNBNGRICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Malonate Esters within Organic and Materials Chemistry

Malonate esters are a class of organic compounds derived from malonic acid. atamanchemicals.comatamankimya.com Malonic acid itself is a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups. turito.com Its esters, such as the well-known diethyl malonate, are pivotal in organic synthesis. chemiis.comchemicalbook.com A key feature of malonate esters is the reactivity of the methylene (B1212753) group (-CH2-) positioned between the two carbonyl groups, which allows for a variety of chemical transformations. chemiis.comwikipedia.org This reactivity makes them valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals like barbiturates and vitamins B1 and B6, as well as fragrances and dyes. sanjaychemindia.comactylis.com

In materials chemistry, malonic acid and its derivatives are used as building blocks for producing a range of valuable compounds. atamanchemicals.com They can be used to cross-link starches to create biodegradable thermoplastics and are precursors to specialty polyesters. atamanchemicals.comatamankimya.com The versatility of malonate esters extends to their use in reactions like the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. atamanchemicals.com

Strategic Importance of Long-Chain Aliphatic Esters in Advanced Chemical Systems

Long-chain aliphatic esters, a category that includes dicetyl malonate, are of significant strategic importance in the development of advanced chemical systems. These esters are derived from fatty acids and long-chain alcohols, often sourced from renewable plant oils. d-nb.info Their long hydrocarbon chains impart unique physical properties, such as hydrophobicity and the ability to crystallize, which are desirable in various materials. rsc.org

The incorporation of long methylene sequences allows for the creation of polymers with properties similar to polyethylene. rsc.org These long-chain polyesters can exhibit high melting points and crystallization temperatures suitable for thermoplastic processing. rsc.org They are explored for applications such as injection molding, film extrusion, and electrospinning, and can be blended with other thermoplastics like polyethylene. rsc.orgaalto.fi Furthermore, long-chain esters are utilized as components in lubricants, detergents, emulsifiers, and as intermediates in the manufacturing of a wide range of other chemical products. manavchem.com Their biocompatibility and biodegradability also make them attractive for use in environmentally friendly lubricants and as plasticizer-free thermoplastics. aalto.firesearchgate.net

Historical Trajectory of this compound Discovery and Early Scientific Investigations

The history of malonic acid, the parent compound of its esters, dates back to 1858 when it was first prepared by the French chemist Victor Dessaignes through the oxidation of malic acid. atamanchemicals.comturito.comwikipedia.org The name "malonic" is derived from the Greek word "malon," meaning apple. atamanchemicals.comturito.com Industrially, malonic acid and its esters like diethyl malonate are produced through the hydrolysis of dimethyl malonate or diethyl malonate. wikipedia.org

While specific historical details on the discovery of this compound are not extensively documented in readily available literature, the synthesis of various malonate esters became a subject of interest following the discovery and understanding of malonic acid itself. The general method for creating esters, known as esterification, involves reacting the acid with an alcohol. researchgate.net The synthesis of long-chain esters, including those from C12 to C18 alcohols, has been a subject of research, particularly in the context of creating bio-based polymers and materials. aalto.fi Early investigations into malonate esters largely focused on their synthetic utility, stemming from the reactivity of the central methylene group. nih.gov Over time, the focus has expanded to include the physical properties imparted by the long alkyl chains of esters like this compound, leading to their investigation in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H68O4 B8760291 Dicetyl malonate CAS No. 4219-54-9

Properties

CAS No.

4219-54-9

Molecular Formula

C35H68O4

Molecular Weight

552.9 g/mol

IUPAC Name

dihexadecyl propanedioate

InChI

InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-34(36)33-35(37)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

DLQPKVNBNGRICI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Pathways and Mechanistic Organic Chemistry of Dicetyl Malonate

Methodologies for the Preparation of Dicetyl Malonate

The preparation of this compound primarily relies on esterification reactions, which can be broadly categorized into conventional strategies, catalytic advancements, and sustainable approaches.

Conventional Esterification Strategies Utilizing Cetyl Alcohol and Malonic Acid Derivatives

Conventional methods for synthesizing diesters like this compound typically involve direct esterification or reactions with activated malonic acid derivatives.

Direct Esterification (Fischer Esterification): This common method involves the reaction of malonic acid with cetyl alcohol in the presence of an acid catalyst. The reaction is an equilibrium-driven process, and the removal of water, often by azeotropic distillation (e.g., using a Dean-Stark apparatus), is essential to drive the equilibrium towards product formation. For instance, the synthesis of diethyl malonate, a shorter-chain analog, is frequently achieved by heating malonic acid and ethanol (B145695) in the presence of sulfuric acid as a catalyst quora.comyoutube.comsciencemadness.org. The same principle applies to the reaction with cetyl alcohol, albeit with considerations for the higher molecular weight and potential steric hindrance of the long-chain alcohol.

Utilizing Activated Malonic Acid Derivatives: To circumvent equilibrium limitations and enhance reactivity, activated derivatives of malonic acid can be employed. Malonyl dichloride, formed by reacting malonic acid with chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), can react with cetyl alcohol in the presence of a base (such as pyridine (B92270) or a tertiary amine) to yield this compound quora.com. This approach typically offers higher yields and faster reaction rates due to the increased electrophilicity of the acid chloride.

Development of Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The efficiency and selectivity of this compound synthesis can be significantly improved through the development and application of various catalytic systems.

Brønsted Acid Catalysts: Strong Brønsted acids, such as concentrated sulfuric acid (H2SO4) and p-toluenesulfonic acid (PTSA), are widely used in conventional Fischer esterification due to their ability to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol quora.comyoutube.comsciencemadness.org.

Lewis Acid Catalysts: Lewis acids, including titanium alkoxides (e.g., Ti(OiPr)4) and tin compounds, can effectively catalyze esterification reactions by coordinating with the carbonyl group, thereby activating it towards nucleophilic attack. While specific data for this compound is limited, these catalysts are generally known to enhance reaction rates and can sometimes offer improved selectivity.

Heterogeneous Catalysts: The use of heterogeneous catalysts offers advantages in terms of ease of separation and reusability. For example, ferric sulfate (B86663) hydrate (B1144303) (Fe2(SO4)3·xH2O) has been reported as an effective catalyst for esterification reactions in toluene, leading to high yields sciencemadness.org. Such systems could be explored for the synthesis of this compound, potentially simplifying downstream purification processes.

Enzyme Catalysis (Lipases): Enzyme-catalyzed esterification, particularly using lipases, has emerged as a powerful tool for enhanced reaction efficiency and selectivity, especially in the context of synthesizing long-chain esters. Immobilized Candida antarctica lipase (B570770) B, for instance, has been successfully employed in the solventless synthesis of linear polyesters from dimethyl malonate and various diols maynoothuniversity.iersc.org. This enzymatic approach offers high chemo-, regio-, and enantioselectivity under mild reaction conditions, making it a promising avenue for this compound synthesis.

Sustainable and Atom-Economical Synthetic Approaches to this compound

In line with the principles of green chemistry, efforts are directed towards developing sustainable and atom-economical synthetic routes for this compound.

Enzymatic Synthesis: As highlighted above, lipase-catalyzed reactions are inherently sustainable. They often proceed under mild conditions (lower temperatures, atmospheric pressure), reduce the need for harsh chemical catalysts, and can be performed in solvent-free media or benign solvents, significantly minimizing waste generation maynoothuniversity.iersc.org. This aligns with atom economy principles by maximizing the incorporation of reactants into the final product.

Solvent-Free and Green Solvent Reactions: Conducting esterification reactions in solvent-free conditions or using environmentally friendly solvents (e.g., ionic liquids, supercritical CO2, or even the reactants themselves as solvents) reduces volatile organic compound (VOC) emissions and simplifies purification. The enzymatic synthesis of malonate-based polyesters, for instance, has been demonstrated in solventless conditions maynoothuniversity.iersc.org. The concept of "bio-based malonates" also points towards sustainable sourcing of the malonic acid component specialchem.com.

Chemical Transformations and Derivatization Reactions of this compound

This compound, owing to its malonate ester functionality, can undergo a variety of chemical transformations, primarily at the active methylene (B1212753) group and the ester linkages. Structural modifications within the cetyl chains are less common after esterification but can be achieved through the use of appropriately modified cetyl alcohol precursors.

Functionalization of the Malonate Ester Moiety

The methylene group (–CH2–) situated between the two carbonyl groups in the malonate ester is particularly acidic (the alpha-protons of diethyl malonate have a pKa of approximately 13) ucalgary.camasterorganicchemistry.com. This acidity allows for the formation of a resonance-stabilized enolate, which is a powerful nucleophile.

Alkylation: The deprotonation of this compound with a strong base (e.g., sodium ethoxide, sodium hydride) generates a nucleophilic enolate. This enolate can then react with alkyl halides via an SN2 mechanism, leading to the formation of C-alkylated malonate derivatives ucalgary.camasterorganicchemistry.comchemeurope.comwikipedia.orgorganicchemistrytutor.comgoogle.com. This "malonic ester synthesis" is a versatile method for creating new carbon-carbon bonds and introducing various substituents onto the central carbon of the malonate. If desired, a second alkylation can be performed by repeating the deprotonation and alkylation steps, leading to dialkylated products chemeurope.comwikipedia.orgorganicchemistrytutor.com.

Hydrolysis and Decarboxylation: The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield malonic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, with the loss of carbon dioxide, to form a substituted acetic acid ucalgary.camasterorganicchemistry.comchemeurope.comwikipedia.orgorganicchemistrytutor.com. This sequence is a fundamental aspect of the malonic ester synthesis, allowing for the conversion of malonate esters into carboxylic acids with a new alkyl group.

Transesterification: Like other esters, this compound can undergo transesterification, where the cetyl alcohol moieties are exchanged with other alcohols under appropriate catalytic conditions wikipedia.orgontosight.ai. This reaction can be used to synthesize other malonate diesters from this compound.

Condensation Reactions: The active methylene group can participate in various condensation reactions. For example, malonate esters are known to undergo Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated esters chemeurope.comorgsyn.org. Other reactions such as bromination at the alpha position and nitrosation have also been reported for malonate esters wikipedia.org.

Structural Modifications and Analog Synthesis within the Cetyl Chains

Direct chemical transformations within the cetyl chains of this compound after its formation are less commonly reported compared to modifications of the malonate core. However, the synthesis of analogs with varied long-chain substituents is a common strategy.

Synthesis of Analogs by Varying Alcohol Chain Length: The most straightforward approach to introduce structural modifications within the "cetyl chains" is to utilize different long-chain alcohols during the initial esterification step. This allows for the synthesis of a wide range of dialkyl malonates with varying alkyl chain lengths and structures. For instance, studies on malonate polyesters have explored the use of different aliphatic diol components (e.g., C4, C6, C8 diols) to create polymers with diverse properties maynoothuniversity.iersc.org. This principle directly applies to the synthesis of this compound analogs.

Impact of Chain Structure on Properties: The length and branching of the alkyl chains significantly influence the physical properties of the malonate ester, such as melting point, solubility, and fluidity. For example, the presence of bulky substituents on the malonate core or long alkyl chains can affect the reactivity of the central carbon due to steric hindrance and can enhance lipophilicity . While direct chemical modification of the saturated cetyl chains in this compound is challenging without affecting the ester linkages, the initial choice of alcohol provides ample opportunity for structural variation and property tuning.

Compound Names and PubChem CIDs

Reaction Kinetics and Mechanisms Involving this compound as a Substrate or Intermediate

Hydrolytic Stability and Degradation Mechanism Elucidation

Esters, including malonates, undergo hydrolysis in the presence of water, typically catalyzed by acids or bases. The general mechanism involves the nucleophilic attack of water (acidic conditions) or hydroxide (B78521) (basic conditions) on the carbonyl carbon, followed by the departure of the alkoxide leaving group. For a diester like this compound, hydrolysis can proceed stepwise, first yielding a monoester (cetyl hydrogen malonate) and then malonic acid.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks, leading to a tetrahedral intermediate. Proton transfer and the elimination of cetyl alcohol regenerate the carboxylic acid and the monoester. Under basic conditions, hydroxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the carboxylate and cetyl alcohol. The monoester formed can then undergo further hydrolysis.

While diethyl malonate is known to hydrolyze readily under basic conditions, even at 0 °C, to yield ethyl hydrogen malonate, the hydrolytic stability of this compound specifically has not been detailed in the provided search results. mdpi.com Factors such as the hydrophobicity of the long cetyl chains might influence its solubility in aqueous media, potentially affecting the rate of hydrolysis compared to shorter-chain analogues.

Transesterification Processes and Exchange Reactions

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. This process is typically catalyzed by acids, bases, or enzymes (lipases). For this compound, a transesterification reaction would involve the exchange of its cetyl groups with another alcohol, or vice-versa.

The general mechanism for base-catalyzed transesterification involves the deprotonation of the incoming alcohol by the base, forming an alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The leaving group (cetyl alkoxide in this case) is then expelled, regenerating the catalyst and forming the new ester. Acid-catalyzed transesterification involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by the alcohol.

Studies on diethyl malonate have shown its participation in transesterification reactions, for example, with benzyl (B1604629) alcohol catalyzed by modified zirconia, where dibenzyl malonate and benzyl ethyl malonate were obtained as products. researchgate.net The kinetics of uncatalyzed transesterification of malonates have also been examined, suggesting a cyclic enolate intermediate. rsc.org While these studies provide mechanistic insights into malonate transesterification, specific kinetic data or detailed findings for this compound's transesterification processes are not available in the current search results. The long cetyl chains could potentially impact the accessibility of the ester carbonyls to incoming nucleophiles, influencing reaction rates.

Condensation Polymerization and Oligomerization Pathways

Malonate esters, due to their active methylene group, can participate in condensation reactions, particularly with carbonyl compounds, such as in the Knoevenagel condensation. In the context of polymerization, if this compound were to act as a monomer, it would typically require reactive end groups that can undergo step-growth polymerization. While malonate groups can be incorporated into polyester (B1180765) chains, the direct condensation polymerization of this compound itself (as a sole monomer) into a polymer via its ester functionalities is less common without additional reactive groups.

However, malonate derivatives can serve as building blocks in condensation polymerization when reacted with suitable co-monomers. For instance, malonate group-containing acrylate (B77674) monomers can be produced by the transesterification of dialkyl malonates with hydroxyalkyl (meth)acrylates, which can then be used in acrylic polymer production. mdpi.com Furthermore, malonates can be used in cyclocondensation reactions to form heterocyclic compounds. mdpi.comlibretexts.org

For this compound, its long alkyl chains would likely lead to oligomerization or polymerization products with distinct physical properties (e.g., increased hydrophobicity, altered thermal behavior) compared to those derived from shorter-chain malonates. However, specific condensation polymerization or oligomerization pathways and their detailed mechanisms involving this compound as a primary monomer are not described in the provided literature.

Data Tables

Due to the limited specific research findings and kinetic data focusing solely on this compound in the accessible literature, it is not possible to generate detailed interactive data tables for its hydrolytic stability, transesterification processes, or condensation polymerization pathways. The available information primarily pertains to general malonate ester chemistry, with diethyl malonate being the most frequently studied analogue.

Advanced Spectroscopic and Chromatographic Characterization of Dicetyl Malonate

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods provide detailed information at the molecular level. For a large and flexible molecule like dicetyl malonate, a combination of techniques is required to fully map its structure and higher-order organization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with extensive aliphatic chains like this compound, one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, but multi-dimensional (2D) techniques are essential for unambiguous signal assignment and conformational analysis. mdpi.comauremn.org.br

Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to identify proton-proton spin couplings, mapping the connectivity within the two cetyl chains and the central malonate methylene (B1212753) group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which is critical for connecting the cetyl chains to the malonate core via the ester linkages. mdpi.com

The Nuclear Overhauser Effect (NOE) is particularly useful for conformational analysis, providing information about the spatial proximity of protons. researchgate.net Studies on similar long-chain esters can help infer the preferred conformations of the flexible cetyl chains in solution. jst.go.jpqmul.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Notes
Malonate Backbone
O=C-CH₂ -C=O~3.4~41Active methylene protons, deshielded by two adjacent carbonyl groups.
C =O-~167Carbonyl carbon of the ester group.
Ester Linkage
O-CH₂ -CH₂-...~4.2~65Methylene group directly attached to the ester oxygen, significantly deshielded.
Cetyl Chains
O-CH₂-CH₂ -...~1.6~29Methylene group beta to the ester oxygen.
...-(CH₂ )₁₂-...~1.2-1.4~29-30Bulk of the overlapping methylene protons in the long alkyl chain.
...-CH₂-CH₂ -CH₃~1.2-1.4~23Methylene group beta to the terminal methyl group.
...-CH₂-CH₃ ~0.9~14Terminal methyl group protons, least deshielded.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a molecular fingerprinting technique by probing the vibrational modes of chemical bonds. researchgate.net For this compound, these techniques are excellent for confirming the presence of key functional groups and studying intermolecular interactions that dictate its physical state. cdnsciencepub.comosti.gov

The FTIR spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester groups. The exact position of this band is sensitive to the molecular environment. aip.org Long aliphatic chains give rise to characteristic strong C-H stretching bands near 3000 cm⁻¹ and a prominent scissoring/bending vibration for the CH₂ groups. mdpi.com In the solid state, the presence of a regular progression of bands related to CH₂ wagging or rocking can indicate an all-trans conformation of the alkyl chains. mdpi.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds, such as the C-C backbone of the alkyl chains, often produce stronger Raman signals, making it a powerful tool for studying chain conformation and crystallinity. researchgate.net

Table 2: Key Vibrational Modes for this compound

Vibrational ModeTypical FTIR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Notes
C-H Stretch (Alkyl)2920, 28502920, 2850Strong intensity in both, characteristic of long alkyl chains. mdpi.com
C=O Stretch (Ester)~1740~1740Very strong in FTIR, medium intensity in Raman. The primary indicator of the ester functional group. aip.org
CH₂ Bend (Scissoring)~1470~1470Confirms the presence of methylene groups. mdpi.com
C-O Stretch (Ester)~1250-1150WeakTwo distinct C-O stretches are expected for the ester linkage (O=C-O and O-C).
CH₂ Rocking~720WeakIn solid samples, the sharpness of this band can indicate crystalline packing. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. cmu.eduamericanpharmaceuticalreview.com This is fundamental for confirming the identity of this compound and for identifying unknown impurities or degradation products with high confidence.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion of this compound), which is then fragmented to produce a product ion spectrum. americanpharmaceuticalreview.com The fragmentation pattern is characteristic of the molecule's structure. For malonate esters, common fragmentation pathways include the loss of one of the alkyl chains (an alkoxy radical) and McLafferty-type rearrangements. mdpi.comresearchgate.net By comparing the MS/MS spectra of the main component with those of lower-level impurities, structural analogues or degradation products (e.g., resulting from hydrolysis or oxidation) can be identified. americanpharmaceuticalreview.com

Table 3: Expected HRMS Fragments of this compound

Fragment DescriptionProposed FormulaExpected m/z
Molecular Ion [M]⁺[C₃₅H₆₈O₄]⁺564.5066
Loss of Cetoxy Radical [M - OC₁₆H₃₃]⁺[C₁₉H₃₅O₂]⁺295.2637
Loss of Cetyl Group [M - C₁₆H₃₃]⁺[C₁₉H₃₅O₄]⁺343.2484
Cetyl Cation [C₁₆H₃₃]⁺[C₁₆H₃₃]⁺225.2582
Protonated Malonic Acid[C₃H₅O₄]⁺105.0188

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional structure of crystalline solids. researchgate.net For a molecule like this compound, which is likely solid at room temperature, single-crystal XRD could reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also show how the molecules pack together, driven by weak van der Waals forces between the long alkyl chains. mdpi.com Powder XRD (PXRD) provides a fingerprint of the crystalline form and can be used to assess crystallinity and detect different polymorphic forms. researchgate.net

Small-Angle X-ray Scattering (SAXS) is used to investigate larger-scale structures, from nanometers to micrometers. While XRD details atomic arrangement, SAXS can provide information on supramolecular structures such as lamellar stacking, which is common for long-chain lipids and esters. This can reveal periodicities related to the bilayer or interdigitated structures formed by the cetyl chains. mdpi.com

Advanced Chromatographic Separations and Quantitative Analytical Methods

Chromatographic techniques are essential for separating this compound from impurities or related substances prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds. mdpi.com While this compound itself has a high boiling point, GC-MS is exceptionally well-suited for the analysis of more volatile impurities. researchgate.net

Potential impurities could include residual starting materials from its synthesis, such as cetyl alcohol, or byproducts like monocetyl malonate or other esters. The gas chromatograph separates these components based on their boiling points and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, which acts as a detector, providing a mass spectrum that allows for positive identification, often by comparison to spectral libraries. mdpi.com This makes GC-MS an excellent tool for quality control and for detecting trace levels of volatile contaminants.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Constituents and Quantitative Analysis in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds such as this compound. Given its high molecular weight and lack of a strong UV-absorbing chromophore, its analysis requires specialized HPLC methods. Reversed-phase HPLC is the most common modality for separating such lipophilic molecules.

For the quantitative analysis of this compound in complex matrices, such as cosmetic formulations or industrial lubricants, a robust method validation is crucial. This involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. Due to the absence of a UV chromophore, universal detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are necessary. jst.go.jpresearchgate.net Derivatization is generally not preferred due to the introduction of additional sample preparation steps, but it can be employed to enhance sensitivity if required. researchgate.netresearchgate.net

A typical analytical approach would involve a C18 or C8 stationary phase with a gradient elution. The mobile phase would typically consist of a mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and a less polar solvent (e.g., isopropanol (B130326) or dichloromethane) to ensure the elution of the highly non-polar this compound.

Table 1: Representative HPLC Method Parameters and Quantitative Performance Data

ParameterCondition/Value
Chromatographic Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol/Dichloromethane (50:50, v/v)
Gradient 0-10 min, 20-95% B; 10-15 min, 95% B
Flow Rate 1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD)
Linearity (R²) > 0.998
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Intra-day Precision (%RSD) < 2.5%
Inter-day Precision (%RSD) < 4.0%

Supercritical Fluid Chromatography (SFC) for Challenging Separations of this compound and Related Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both normal-phase HPLC and GC for the analysis of lipids and related non-polar compounds. researchgate.net Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers the advantages of high diffusivity and low viscosity, leading to faster separations and reduced organic solvent consumption compared to HPLC. jst.go.jpshimadzu.com

For this compound, SFC is particularly well-suited for challenging separations, such as resolving it from structurally similar impurities like mono-cetyl malonate, the starting material cetyl alcohol, or other long-chain diesters. The separation in SFC can be finely tuned by modifying the mobile phase with small amounts of polar solvents (e.g., methanol, ethanol) and by selecting from a wide range of stationary phases. shimadzu.com For a mixture containing this compound and related compounds, a polar stationary phase, such as one with an ethylene-bridged hybrid (BEH) silica (B1680970) backbone, can provide excellent selectivity based on the polarity of the analytes' head groups. nih.gov

The elution order would typically see the most non-polar compound, this compound, eluting before the more polar mono-ester and significantly before the highly polar free cetyl alcohol. This makes SFC an ideal technique for purity assessments and quality control during synthesis.

Table 2: Illustrative SFC Separation of this compound and Related Impurities

CompoundExpected Retention Time (min)Rationale for Elution Order
This compound3.5Least polar; ester groups are fully capped.
Mono-cetyl Malonate5.2Intermediate polarity due to the free carboxylic acid group.
Cetyl Alcohol6.8Most polar due to the free hydroxyl group.

Thermal and Rheological Characterization of this compound

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is an essential technique for characterizing the thermal properties of waxy materials like this compound. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transitions such as melting and crystallization. For a long-chain diester, the DSC thermogram typically reveals a sharp endothermic peak corresponding to its melting point (Tm) and a corresponding exothermic peak upon cooling, representing its crystallization temperature (Tc).

The thermal properties of this compound are expected to be similar to other long-chain aliphatic esters used as phase change materials or emollients. cumhuriyet.edu.trcumhuriyet.edu.tr For instance, long-chain adipate (B1204190) diesters exhibit melting points that are dependent on the length of their alkyl chains. cumhuriyet.edu.trcumhuriyet.edu.tr The melting point of this compound, which contains two C16 chains, is anticipated to be in the range of other waxy esters. The enthalpy of fusion (ΔHf), also determined from the DSC curve, provides insight into the energy required to melt the crystalline structure and is a key parameter for applications in thermal energy storage.

Table 3: Comparison of Thermal Properties for Structurally Related Long-Chain Diesters

CompoundMelting Point (Tm)Enthalpy of Fusion (ΔHf)Reference
Ditetradecyl Adipate (DTA)44 °C142.4 J/g cumhuriyet.edu.trcumhuriyet.edu.tr
Dioctadecyl Adipate (DOA)60 °C186.2 J/g cumhuriyet.edu.trcumhuriyet.edu.tr
Dicetyl Phosphate (DCP)77.3 °CNot Reported researchgate.net
This compound (Expected) 55 - 75 °C ~160 - 200 J/g N/A

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Volatility Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This analysis is critical for determining the thermal stability and decomposition profile of this compound. The TGA curve provides the onset temperature of decomposition, which is a key indicator of the material's stability at elevated temperatures.

For long-chain esters, thermal decomposition is typically a multi-stage process. researchgate.net The primary decomposition pathway involves the cleavage of the ester bonds, a process known as thermal cracking. studymind.co.ukrevisionscience.com In the case of this compound, this would likely result in the formation of volatile products such as cetene (from the elimination of the cetyl group) and subsequent breakdown of the malonic acid core. researchgate.net The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability and under an oxidative atmosphere (e.g., air) to assess stability in the presence of oxygen. Long-chain diesters generally exhibit high thermal stability, with decomposition often beginning well above 200 °C. cumhuriyet.edu.trresearchgate.net

Table 4: Thermal Stability Data for Related Long-Chain Esters from TGA

CompoundDecomposition Onset (Tonset) in Inert AtmospherePrimary Decomposition MechanismReference
Linear Geranyl Diesters186–195 °CEster and O-neryl bond cleavage researchgate.net
Ditetradecyl Adipate (DTA)~248 °CEster bond cleavage cumhuriyet.edu.trcumhuriyet.edu.tr
Dioctadecyl Adipate (DOA)~342 °CEster bond cleavage cumhuriyet.edu.trcumhuriyet.edu.tr
This compound (Expected) > 220 °C Ester bond cleavage, decarboxylation N/A

Rheological Studies for Viscoelastic Properties and Flow Behavior

Rheological studies are conducted to understand the flow and deformation characteristics of a material. For a waxy substance like this compound, rheological properties are particularly important in its molten state or when it is used as a structuring agent in a formulation. d-nb.info Key parameters measured include viscosity and viscoelastic moduli—the storage modulus (G') and the loss modulus (G'').

Table 5: Hypothetical Rheological Data for Molten this compound at 80°C

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)
0.1150801700
1.0250180308
1040035053
1006007509.6

Applications of Dicetyl Malonate in Material Science and Industrial Chemical Systems

Role in Polymer Additive Formulations and Plasticizer Technology

Malonate esters, in general, are recognized for their potential as polymer additives, particularly as plasticizers. Plasticizers are compounds added to polymers to increase their flexibility, extensibility, and processability by reducing intermolecular forces between polymer chains.

Compatibility and Migration Behavior in Various Polymer Blends and Composites

The compatibility of a plasticizer with a polymer matrix is crucial for long-term performance and is often related to the similarity in solubility parameters between the plasticizer and the polymer. Good compatibility minimizes the tendency of the plasticizer to migrate or "bleed" out of the polymer over time, which can lead to a loss of mechanical properties and potential environmental concerns. While direct research on the compatibility and migration behavior of Dicetyl malonate in specific polymer blends and composites is not detailed in the available literature, malonates, including those with longer alkyl chains, have been explored as phthalate-free plasticizers with a focus on lower migration risk. The molecular structure of this compound, with its two long cetyl chains, could potentially offer improved compatibility and reduced migration in certain non-polar polymer systems compared to shorter-chain esters, due to enhanced entanglement or interaction with the polymer chains.

Performance as a Component in High-Performance Lubricants and Greases

Esters, including malonates, are widely utilized as base oils and additives in high-performance lubricants and greases due to their favorable properties such as good thermal stability, excellent lubricity, and biodegradability.

Tribological Properties: Friction Reduction and Wear Protection Mechanisms

In the context of lubricants, tribological properties refer to the friction, wear, and lubrication of surfaces in relative motion. Lubricant additives are critical for enhancing these properties, especially under boundary and mixed lubrication conditions where surfaces come into contact. Organic friction modifiers (OFMs), which often include esters, function by adsorbing onto metal surfaces to form monolayer films that prevent direct contact between asperities, thereby reducing friction and wear. While no specific data on this compound's tribological performance is available, its ester functionality suggests it could act as a boundary lubricant. The long cetyl chains could facilitate the formation of a stable adsorbed film on metal surfaces, contributing to friction reduction and wear protection. The mechanism would likely involve the polar ester groups interacting with the metal surface, while the long non-polar chains align to form a low-shear layer.

Formulation Synergies with Other Lubricant Additives

Lubricant formulations often involve synergistic interactions between various additives to achieve optimal performance. Common lubricant additives include anti-wear agents, extreme pressure agents, antioxidants, and viscosity modifiers. While specific research on this compound's synergistic effects is not documented, as an ester, it could potentially exhibit synergistic behavior with other additives. For example, it might enhance the dispersion of solid anti-wear particles or improve the solubility of other polar additives within the non-polar base oil. The presence of the malonate group could also offer unique reactive sites for interaction with other components under tribological stress, contributing to the formation of protective tribofilms.

Utilization in Emulsion and Dispersion Stabilization Mechanisms

Emulsions and dispersions are mixtures of two or more immiscible phases, where one phase is dispersed in another. Stabilizing these systems is crucial for their functionality and shelf-life. Emulsifiers and dispersants are amphiphilic molecules that reduce interfacial tension between phases, thereby preventing droplet coalescence or particle aggregation.

Computational and Theoretical Investigations of Dicetyl Malonate

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods are essential for accurately describing the electronic structure of molecules, which governs their geometry, stability, and chemical reactivity. These ab initio (from first principles) and density functional theory (DFT) approaches solve approximations of the Schrödinger equation to provide detailed insights into molecular systems.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying large molecules. rsc.orgmdpi.com For dicetyl malonate, DFT calculations are instrumental in predicting its three-dimensional structure and electronic properties.

The initial step in a DFT study involves geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the entire molecule, including the flexible cetyl chains. The resulting optimized geometry represents the most stable arrangement of the atoms in a vacuum.

Once the geometry is optimized, the electronic properties can be calculated. A key output is the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is a powerful visual tool for understanding intermolecular interactions and predicting reactivity.

Regions of Negative Potential (Red/Yellow): These areas indicate electron-rich regions and are susceptible to electrophilic attack. For this compound, the highest negative potential would be concentrated around the carbonyl oxygen atoms of the ester groups, highlighting their role as hydrogen bond acceptors.

Regions of Positive Potential (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The hydrogen atoms on the alpha-carbon (the carbon between the two carbonyl groups) and the hydrogens on the carbons of the cetyl chains adjacent to the ester oxygens would exhibit positive potential.

Neutral Regions (Green): The long hydrocarbon cetyl chains would be largely neutral, indicating their nonpolar, hydrophobic character.

This detailed charge distribution is crucial for predicting how this compound will interact with other molecules, solvents, and surfaces.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Property Predicted Value/Characteristic Significance
Optimized Geometry Elongated, flexible structure Determines packing in condensed phases
Bond Lengths (C=O) ~1.20 Å Typical for ester carbonyls
Bond Angles (O-C=O) ~120° sp² hybridization of carbonyl carbon
Electrostatic Potential (Carbonyl O) Highly negative Site for hydrogen bonding and electrophilic attack
Electrostatic Potential (α-Carbon H) Slightly positive Acidity and site for deprotonation

| Dipole Moment | Non-zero, localized at the malonate head | Governs interaction with polar solvents and electric fields |

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed for higher accuracy in elucidating reaction mechanisms and calculating reaction energetics, albeit at a greater computational expense.

The chemistry of this compound is dominated by the malonic ester functional group. A classic reaction involving this group is the malonic ester synthesis, which proceeds via deprotonation at the acidic α-carbon, followed by alkylation. wikipedia.orgchemistrysteps.com Ab initio calculations can be used to model this entire reaction pathway.

Theoretical studies on the addition of dialkyl malonates to reactants have been used to construct detailed mechanistic models. nih.gov For this compound, computational chemists can:

Model the Reactants: Calculate the energies of this compound and a base (e.g., ethoxide).

Locate the Transition State: Identify the high-energy transition state structure for the proton abstraction from the α-carbon. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Characterize the Intermediate: Calculate the structure and stability of the resulting enolate intermediate.

Model the Alkylation Step: Simulate the nucleophilic attack of the enolate on an alkyl halide, including locating the transition state for this SN2 reaction.

These calculations provide a step-by-step energetic profile of the reaction, revealing the rate-determining step and offering insights into how substituents or reaction conditions might influence the outcome.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For a molecule as large and flexible as this compound, quantum mechanical calculations for entire condensed-phase systems are computationally prohibitive. Molecular mechanics (MM) and molecular dynamics (MD) simulations bridge this gap by using classical physics to model molecular behavior on longer timescales.

Molecular mechanics simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms (bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions). uiuc.edu The accuracy of any MM or MD simulation is entirely dependent on the quality of the force field used.

Standard force fields like AMBER, CHARMM, or OPLS-AA provide parameters for many common organic molecules. However, for a specific molecule like this compound, especially for high-accuracy simulations, existing parameters may need to be validated or new ones developed. The development process for long-chain esters often involves:

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on smaller fragments of the molecule (e.g., diethyl malonate, cetyl acetate) to obtain reference data for geometries, vibrational frequencies, and rotational energy profiles. acs.orgacs.org

Parameter Fitting: Force field parameters, particularly for dihedral angles and partial atomic charges, are adjusted to reproduce the QM data. For instance, the torsional parameters governing the rotation around the C-C bonds in the cetyl chains and the C-O bonds of the ester are critical for accurately modeling the molecule's flexibility.

Validation against Experimental Data: The newly parameterized force field is then tested by simulating bulk properties of related compounds (like long-chain alkanes and esters) and comparing the results to experimental data, such as liquid density and heat of vaporization. acs.org

This rigorous process ensures that the force field can accurately represent the intramolecular and intermolecular forces governing the behavior of this compound.

With a validated force field, molecular dynamics (MD) simulations can be performed to study the behavior of thousands of this compound molecules over time, providing a moving picture of their collective behavior. nih.gov MD simulations are particularly powerful for investigating condensed-phase properties.

For this compound, MD simulations could predict its self-assembly and phase behavior. Given its structure—a polar malonate headgroup and two long, nonpolar cetyl tails—it can be considered an amphiphilic molecule. Simulations could explore:

Liquid State Dynamics: In a simulation of liquid this compound, one could analyze the conformational freedom of the cetyl chains, calculate the diffusion coefficient, and understand the local ordering.

Crystallization and Solid Phases: By simulating the cooling of liquid this compound, it is possible to observe the process of crystallization. The resulting solid-state structure, including the packing arrangement of the molecules and the conformation of the cetyl chains (e.g., all-trans vs. gauche defects), can be predicted and compared with experimental data from techniques like X-ray diffraction.

Self-Assembly at Interfaces: Simulations can model the behavior of this compound at an air-water or solid-liquid interface. It is expected that the molecules would form ordered monolayers, with the polar headgroups interacting with a polar surface (like water) and the hydrophobic tails extending away. MD simulations can provide details on the packing density, tilt angle of the chains, and thickness of these self-assembled monolayers. aps.orgrsc.org Studies on similar long-chain molecules have shown that chain length and flexibility play a significant role in the dynamics of order formation. aps.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Material Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties using statistical methods. nih.govacs.org Instead of simulating the underlying physical processes, QSPR builds a mathematical model to predict properties directly from molecular descriptors.

For a series of related compounds, such as dialkyl malonates with varying chain lengths (R-OOC-CH₂-COO-R, where R = methyl, ethyl, ..., cetyl), a QSPR model could be developed to predict various material attributes.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can range from simple counts (e.g., number of carbon atoms, molecular weight) to more complex values derived from the molecular graph (topological indices) or quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). For this compound, key descriptors would include the total number of carbons, molecular volume, and descriptors capturing its linearity and flexibility.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to create an equation that links the descriptors (independent variables) to a specific property (dependent variable). irma-international.orgbohrium.com For example, a QSPR model could be built to predict properties like:

Melting Point

Boiling Point

Viscosity

Refractive Index

Chromatographic Retention Time irma-international.orgbohrium.com

Model Validation: The predictive power of the QSPR model is rigorously tested using external validation sets of molecules that were not used in the model-building process. nih.gov

A hypothetical QSPR equation for predicting the melting point (MP) of a series of long-chain dialkyl malonates might look like:

MP = c₀ + c₁(Number of Carbons) + c₂(Molecular Surface Area) + c₃(Dipole Moment)

Once a robust and validated QSPR model is established, it can be used to predict the properties of new or untested compounds like this compound quickly and efficiently, without the need for synthesis and experimental measurement or time-consuming simulations.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Diethyl Malonate
Cetyl Acetate
Ethoxide

Derivation of Molecular Descriptors Correlating with Non-Biological Performance Characteristics

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a large, flexible molecule like this compound, a variety of descriptors can be calculated to capture its key features. These descriptors are typically categorized based on their dimensionality, ranging from simple atom counts (0D) to complex 3D representations of the molecular geometry.

Key Molecular Descriptors for this compound:

Constitutional Descriptors (0D/1D): These are the most straightforward to calculate and include molecular weight, atom counts, bond counts, and the number of specific functional groups. For this compound, its high molecular weight and the presence of two ester groups are primary identifiers that influence properties like low volatility and polarity.

Topological Descriptors (2D): Derived from the 2D representation of the molecule, these indices describe the connectivity of atoms. Indices such as the Wiener index and Zagreb indices quantify the branching and complexity of the carbon skeleton. nih.govbiointerfaceresearch.com The long, linear cetyl chains of this compound would result in specific topological values that correlate with its viscosity and film-forming properties on a surface.

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms and describe the molecule's size and shape. Important geometrical descriptors for an emollient like this compound include the solvent-accessible surface area and molecular volume. These are critical for understanding its interaction with surfaces like the skin and its ability to spread.

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. princeton.edu For this compound, descriptors such as the dipole moment can quantify its polarity, which is a crucial factor in determining its solubility in different phases of a formulation and its affinity for polar and non-polar surfaces.

Correlation with Performance Characteristics:

The non-biological performance of this compound in an industrial formulation is dictated by physicochemical properties such as viscosity, spreadability, and polarity. Computational studies on similar long-chain esters have established clear correlations between molecular descriptors and these characteristics. researchgate.netnih.gov

Viscosity: This is a critical parameter for the texture and feel of a product. For long-chain esters, viscosity generally increases with molecular weight and the length of the alkyl chains. mdpi.comresearchgate.net Topological indices that reflect molecular size and linearity are often strongly correlated with viscosity.

Spreadability: The ability of an emollient to spread easily is highly desirable in cosmetic formulations. cosmeticsandtoiletries.com Spreadability is inversely related to viscosity and surface tension. nih.govresearchgate.net Molecular descriptors related to molecular weight and structural flexibility can be used to predict how readily this compound will spread on a surface. cosmeticsandtoiletries.com Generally, molecules with lower molecular weights and viscosities exhibit better spreading characteristics. cosmeticsandtoiletries.com

Polarity and Solubility: The polarity of this compound, influenced by its two ester groups, governs its solubility and emulsification properties. The dielectric constant is a measure of this polarity. Quantum-chemical descriptors like the dipole moment can be used to predict the polarity and, consequently, how the molecule will behave in an emulsion.

Below is an interactive table illustrating the types of molecular descriptors that would be calculated for this compound and their expected correlation with key performance characteristics.

Predictive Algorithms for Optimizing this compound’s Role in Industrial Formulations

By establishing a statistically significant relationship between molecular descriptors and performance characteristics, it is possible to build predictive algorithms. These Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that can forecast the properties of a molecule based on its structure. nih.gov Such models are highly valuable for optimizing the concentration of this compound in a formulation to achieve a desired sensory profile or physical stability.

Development of QSPR Models:

The development of a QSPR model typically involves several steps:

Data Set Collection: A diverse set of molecules with known experimental values for the property of interest (e.g., viscosity) is compiled. For this compound, this would involve synthesizing or obtaining a series of related long-chain diesters.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set.

Model Building and Validation: Statistical methods are used to select the most relevant descriptors and build a mathematical model. Common techniques include:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the property to several molecular descriptors.

Machine Learning Algorithms: More advanced techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships between descriptors and properties. mdpi.combohrium.com

Application in Formulation Optimization:

Once a validated QSPR model is established, it can be used to predict the performance of this compound in various formulations. For example, a model predicting the "sensory feel" of an emollient could be developed by correlating instrumental measurements (like viscosity and coefficient of friction) with data from human sensory panels. researchgate.net The molecular descriptors of this compound could then be fed into this model to predict its contribution to the final product's texture.

These predictive models allow formulators to perform in silico (computer-based) experiments, rapidly screening different concentrations of this compound or even designing novel ester structures with tailored properties, thereby reducing development time and costs. mdpi.com

The following interactive table provides a hypothetical example of a simplified QSPR model for predicting the viscosity of long-chain diesters, which could include this compound.

This table represents a simplified linear model in the form: Viscosity = 1.25 + (0.05 * Molecular Weight) + (0.02 * Wiener Index) - (0.10 * Dipole Moment). The values are for illustrative purposes only.

Environmental Fate and Chemical Degradation Pathways of Dicetyl Malonate

Abiotic Transformation Processes in Natural Environments

Abiotic degradation of dicetyl malonate occurs independent of biological activity, primarily through hydrolysis and photodegradation. These processes are influenced by environmental conditions such as pH, temperature, and the presence of light.

The hydrolysis of this compound involves the cleavage of its two ester bonds, a reaction that can proceed under both acidic and basic conditions. This process occurs in two steps: the initial cleavage of one ester linkage to form monocetyl malonate and cetyl alcohol, followed by the hydrolysis of the second ester bond to yield malonic acid and another molecule of cetyl alcohol.

Research on the hydrolysis of various malonate esters indicates that the reaction rate is significantly influenced by the structure of the alkyl groups. nih.gov Studies have shown that dialkyl esters with bulky or long alkyl chains exhibit slower hydrolysis rates due to steric hindrance at the reaction site. nih.gov For instance, the non-enzymatic hydrolysis half-life for dibutyl malonate (DBM) is longer than that for dimethyl malonate (DMM), reflecting the impact of the larger alkyl chains. nih.gov Given the substantial size of the two C16 chains in this compound, its rate of abiotic hydrolysis in aqueous environments is expected to be very slow. The process is generally catalyzed by the presence of acids or bases. amelica.org

The ultimate products of complete hydrolysis are:

Cetyl alcohol (1-hexadecanol)

Malonic acid

Malonic acid itself is a relatively simple dicarboxylic acid and can undergo further environmental transformations. atamankimya.com

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While specific studies on the photodegradation of this compound are not prevalent, research on analogous ester compounds provides insight into potential pathways. Studies on other malonate esters, such as di-α-Tocopheryl malonate, have demonstrated that exposure to UVB light can lead to photodegradation, indicated by changes in absorption spectra. nih.gov

For other diesters, like phthalates, photodegradation is an established transformation process, which can be significantly accelerated by the presence of photocatalysts such as titanium dioxide (TiO₂) on surfaces. nih.govfrontiersin.org The degradation of dialkyl 1,3-dithiolan-2-ylidenemalonates on solid surfaces under UV irradiation has been shown to involve ester hydrolysis and decarboxylation as key pathways. tandfonline.com

For this compound, photodegradation mechanisms would likely involve the absorption of UV radiation, leading to the cleavage of the ester bonds. This process would generate radical species that subsequently react to form degradation products, including cetyl alcohol and malonic acid derivatives. Due to its low water solubility, this compound present on surfaces or in the upper layer of water bodies would be most susceptible to direct or indirect photolysis.

Biotransformation and Microbial Degradation Studies

Biotransformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the environmental degradation of many organic chemicals.

The primary mechanism for the biotransformation of this compound is enzymatic hydrolysis, catalyzed by esterase and lipase (B570770) enzymes, which are ubiquitous in biological systems. acs.orgnih.gov These enzymes cleave the ester bonds, mirroring the chemical hydrolysis pathway, to produce cetyl alcohol and malonic acid. jst.go.jp

However, the efficiency of this process is highly dependent on the specific enzyme and the substrate structure. Research on the enzymatic hydrolysis of a series of dialkyl malonates using porcine liver esterase (PLE) revealed a significant steric effect. nih.gov While PLE effectively accelerated the hydrolysis of smaller malonate esters, it had no enhancing effect on dibutyl malonate (DBM), which was attributed to the steric hindrance of the tert-butyl groups preventing the substrate from accessing the enzyme's active site. nih.gov Extrapolating from these findings, the two long cetyl chains of this compound would likely create substantial steric hindrance, potentially limiting its hydrolysis by certain esterases.

Conversely, lipases that are specialized in hydrolyzing long-chain triglycerides in fat metabolism may be more effective at degrading this compound. nih.govjst.go.jp The enzymatic hydrolysis would proceed stepwise, first yielding monocetyl malonate and then malonic acid.

Aerobic Biodegradation : Under aerobic conditions, the initial enzymatic hydrolysis would yield cetyl alcohol and malonic acid. Both of these degradation products are generally considered to be readily biodegradable. Long-chain fatty alcohols like cetyl alcohol can be oxidized by various microorganisms to the corresponding fatty acid, which then enters the β-oxidation pathway. teamaquafix.com Malonic acid is a simple dicarboxylic acid that can be utilized as a carbon source by many soil and water microbes. oecd.orgnih.gov The rate-limiting step for the complete mineralization of this compound to carbon dioxide and water is likely the initial hydrolysis.

Anaerobic Biodegradation : In anaerobic environments, such as sediments and some wastewater treatment systems, a similar pattern is expected. The degradation of long-chain fatty acids and their esters is known to occur under anaerobic conditions. teamaquafix.comconcawe.euasm.org The process begins with hydrolysis to alcohols and fatty acids. teamaquafix.com These intermediates are then typically fermented by acid-generating bacteria into shorter-chain acids like acetate, which are subsequently converted to methane (B114726) and carbon dioxide by methanogenic archaea. teamaquafix.comasm.org The biodegradation of fatty acid methyl esters (FAMEs) has been shown to be robust under both aerobic and anaerobic conditions. concawe.eu Therefore, once hydrolysis occurs, the resulting cetyl alcohol and malonic acid are expected to be degraded by anaerobic microbial consortia.

Identification of Environmental Transformation Products and Their Persistence

The degradation of this compound results in the formation of several key transformation products. The persistence of the parent compound and its products is a critical aspect of its environmental risk profile.

Identified Transformation Products: Based on the established degradation pathways, the primary transformation products of this compound are:

Monocetyl malonate : An intermediate formed from the hydrolysis of one ester linkage.

Cetyl alcohol (1-Hexadecanol) : A long-chain fatty alcohol formed from the cleavage of the ester bonds.

Malonic acid : The dicarboxylic acid backbone of the molecule, released after complete hydrolysis.

The table below summarizes the expected transformation pathways and products.

Degradation Process Primary Pathway Key Transformation Products
Abiotic Hydrolysis Cleavage of ester bonds in waterMonocetyl malonate, Cetyl alcohol, Malonic acid
Photodegradation UV-induced cleavage of ester bondsCetyl alcohol, Malonic acid derivatives
Biotransformation Enzymatic hydrolysis by esterases/lipasesMonocetyl malonate, Cetyl alcohol, Malonic acid

Persistence: The persistence of this compound in the environment is expected to be relatively high. This is due to a combination of factors:

Low Water Solubility : Limits its bioavailability to microorganisms.

Slow Hydrolysis Rates : Both abiotic and enzymatic hydrolysis are likely to be slow due to the steric hindrance and hydrophobicity imparted by the two long cetyl chains. nih.gov

In contrast, its primary degradation products are expected to be significantly less persistent:

Cetyl Alcohol : As a long-chain fatty alcohol, it is generally considered readily biodegradable under both aerobic and anaerobic conditions.

Malonic Acid : This small, water-soluble dicarboxylic acid is readily metabolized by a wide variety of microorganisms and is not considered persistent. atamankimya.comoecd.org

Therefore, while this compound itself may persist in soil and sediment, its transformation leads to products that can be more easily integrated into natural biogeochemical cycles.

Future Prospects and Emerging Research Frontiers for Dicetyl Malonate

Advancements in Sustainable Synthesis and Biorefinery Integration

The industrial viability and environmental footprint of dicetyl malonate are intrinsically linked to its production methods. Current research is focused on moving away from conventional synthesis routes towards more sustainable and efficient processes, including enzymatic catalysis and integration with biorefinery value chains.

One of the most promising green synthesis routes is transesterification. This process involves converting a more common, shorter-chain dialkyl malonate (like dimethyl malonate or diethyl malonate) into this compound by reacting it with cetyl alcohol. google.commasterorganicchemistry.com Continuous transesterification processes using catalysts such as tetraethyl titanate have been shown to achieve high yields (97-98%) and exceptional purity (≥99.8%), offering a competitive alternative to direct synthesis. google.com The key advantage of transesterification is the avoidance of harsh reagents and the potential for high atom economy. masterorganicchemistry.comlookchem.com

Enzymatic synthesis represents another significant frontier. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are being explored as biocatalysts for esterification and transesterification reactions under mild conditions. rsc.orgmedcraveonline.com Enzyme-catalyzed synthesis offers high selectivity, reduces the generation of by-products, and operates in more environmentally friendly conditions, often solvent-free. rsc.orgmedcraveonline.com For instance, the enzymatic synthesis of malonate polyesters has been successfully demonstrated using CALB in solventless conditions, a feat that proved challenging with traditional metal catalysts. rsc.orgnih.gov This approach could be adapted for the efficient production of this compound.

Furthermore, integrating this compound synthesis into biorefinery frameworks is a key aspect of its sustainable future. Malonic acid, the precursor to all malonates, can be produced commercially from renewable feedstocks using engineered yeast strains. nih.govgoogleapis.com Similarly, cetyl alcohol can be derived from the reduction of palmitic acid, a common fatty acid found in vegetable and animal oils. researchgate.net By utilizing these bio-based feedstocks, the entire production chain of this compound can be rendered renewable, significantly reducing its dependence on fossil resources.

Table 1: Comparison of Synthesis Strategies for Long-Chain Malonates

Synthesis Strategy Key Features Advantages Challenges
Conventional Esterification Reaction of malonic acid and cetyl alcohol with a strong acid catalyst (e.g., sulfuric acid). youtube.com Established methodology. Use of harsh catalysts, potential for by-products, high energy input.
Continuous Transesterification Catalytic exchange of alkyl groups from a short-chain malonate with cetyl alcohol. google.commasterorganicchemistry.com High yield and purity, continuous processing possible, improved atom economy. google.comlookchem.com Requires efficient catalyst and separation of alcohol by-products.
Enzymatic Catalysis Use of lipases (e.g., CALB) to catalyze esterification or transesterification. rsc.orgmedcraveonline.com Mild reaction conditions, high selectivity, environmentally friendly, catalyst can be recycled. medcraveonline.comresearchgate.net Enzyme cost and stability, potentially slower reaction rates than chemical catalysis.
Biorefinery Integration Utilizes bio-based malonic acid and cetyl alcohol from renewable feedstocks. nih.govresearchgate.net Greatly improved sustainability profile, reduced carbon footprint, potential for new bio-based value chains. Dependency on feedstock availability and cost-competitiveness of bio-processes.

Exploration of Novel Applications in Renewable Materials and Green Chemistry

The unique properties of this compound make it a versatile platform molecule for developing advanced materials that align with the principles of green chemistry. Its long aliphatic chains impart hydrophobicity and unique physical characteristics, while the malonate core provides a site for further chemical modification.

A significant area of research is the use of long-chain malonates as monomers for the synthesis of specialty polyesters. rsc.orgnih.gov These malonate-derived polyesters can exhibit tailored properties, such as improved flexibility and thermal stability. Research into polyesters made from renewable diols like 2,3-butanediol (B46004) and long-chain dicarboxylates has yielded ductile materials with high molecular weights and desirable mechanical properties, suggesting a similar potential for polymers incorporating this compound units. acs.org Such bio-based polyesters are promising candidates for applications in coatings, adhesives, and flexible packaging. chemiis.comtu-clausthal.de

Another emerging application is in the field of Phase Change Materials (PCMs). PCMs are substances that store and release large amounts of thermal energy during melting and freezing, making them ideal for thermal energy storage and temperature regulation. thermtest.com Organic PCMs, such as paraffin (B1166041) waxes and fatty acids, are valued for their high latent heat capacity and chemical stability. researchgate.netthermtest.com The long cetyl chains in this compound give it wax-like properties, suggesting its potential as a bio-based PCM. Its ester functionality could offer advantages in terms of tuneable melting points and compatibility with other materials in composite PCM formulations.

In green chemistry, this compound serves as a key intermediate. The active methylene (B1212753) group allows for a wide range of chemical transformations, such as Knoevenagel condensations and Michael additions, to produce more complex molecules. ipp.ptorganic-chemistry.org These reactions can be used to synthesize valuable compounds like long-chain alkyl hydroxycinnamates, which have shown potential as novel lipophilic antioxidants for use in foods and cosmetics. ipp.pt The use of long-chain malonates facilitates the creation of molecules with enhanced solubility in non-polar environments, a desirable trait for applications in lubricants and personal care products. lookchem.commanavchem.com

Table 2: Potential Novel Applications of this compound

Application Area Description Rationale for Use
Renewable Polyesters Serves as a monomer or co-monomer in polymerization reactions. rsc.orgnih.gov Introduces flexibility, hydrophobicity, and potential for biodegradability into the polymer backbone.
Phase Change Materials (PCMs) Functions as a latent heat storage material by undergoing solid-liquid phase transitions. thermtest.com Long alkyl chains provide wax-like properties and high energy storage density. Ester group allows for property tuning.
Green Lubricant Additives Component in the formulation of high-performance and biodegradable lubricants. lookchem.com Long aliphatic chains provide lubricity, while the polar ester group enhances surface adhesion.
Lipophilic Antioxidants A precursor for synthesizing high molecular weight antioxidants. ipp.pt Used to attach long alkyl chains to an antioxidant core, improving its solubility and efficacy in fats and oils.
Drug Delivery Systems Forms part of hydrophobic matrices or films for controlled release of active pharmaceutical ingredients. rsc.org Biocompatibility and ability to form stable, hydrophobic structures.

Deepening Understanding of Supramolecular Assembly and Nanostructure Formation

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a frontier where this compound could play a fascinating role. nih.gov The assembly of molecules into well-defined, functional architectures depends on a combination of forces like hydrogen bonding, van der Waals forces, and metal-ligand coordination. nih.govacs.org The structure of this compound, with its polar ester groups and long, non-polar alkyl chains, is inherently amphiphilic, predisposing it to self-assembly.

Research into the supramolecular chemistry of malonates has shown that the dicarboxylate functionality can act as a versatile ligand for metal ions, forming coordination polymers and complex networks. ugr.esresearchgate.net For example, the bis(malonate)cuprate(II) anion has been used to create versatile supramolecular self-assemblies. ugr.es By extension, the carbonyl oxygen atoms in this compound can coordinate with metal centers, while the long cetyl chains can interact via van der Waals forces, driving the formation of ordered lamellar or micellar structures. Understanding and controlling these assembly processes could lead to the design of novel liquid crystals, organogels, or structured surfactants.

This capacity for self-assembly is directly linked to the formation of nanostructures. nih.gov The bottom-up synthesis of nanomaterials often relies on the spontaneous organization of molecular building blocks. scientificarchives.comrsc.org The amphiphilic nature of this compound could be harnessed to create nanostructures such as nanofibers, nanotubes, or vesicles. nih.gov These structures are of immense interest for applications in nanomedicine, for example, as carriers for drug delivery, or in materials science as templates for the synthesis of other nanostructured materials. nih.govrsc.org The formation of these nanostructures is a process governed by thermodynamics and kinetics, influenced by factors like solvent, temperature, and concentration, offering multiple levers to control the final morphology. nih.govbilkent.edu.tr

Contribution to Circular Economy Principles through Advanced Chemical Recycling

The transition to a circular economy, where resources are kept in use for as long as possible, is a global imperative. europa.eucefic.org For polymers and plastics, this involves moving beyond traditional mechanical recycling to embrace advanced chemical recycling technologies. basf.comyoutube.com Chemical recycling breaks down plastic waste into its constituent monomers or basic chemical feedstocks, which can then be used to produce new, virgin-quality materials. basf.comcefic.org

This compound's contribution to the circular economy is linked to its potential use in polymers, such as the specialty polyesters mentioned earlier. rsc.orgnih.gov Polyesters are particularly amenable to chemical recycling via processes like hydrolysis, glycolysis, or methanolysis, which can depolymerize the material back to its monomeric or oligomeric components. If this compound is used as a monomer in a polyester (B1180765), it could theoretically be recovered and reused after the polymer's end-of-life through a targeted chemical recycling process.

This approach offers a significant advantage over the incineration or landfilling of plastic waste, reducing CO2 emissions and decreasing reliance on virgin fossil feedstocks. cefic.orgcefic.org By designing polymers with chemical recyclability in mind—a concept known as "Design for Recycling"—molecules like this compound can be incorporated into materials that are not only functional and sustainable in their primary use but also fully compatible with a circular lifecycle. As the chemical industry scales up technologies like pyrolysis and solvolysis, the demand for monomers that can be efficiently recovered and repolymerized will grow, creating a new and important role for compounds like this compound. basf.comyoutube.com

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